4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane
CAS No.: 2130860-46-5
Cat. No.: VC11494413
Molecular Formula: C8H12BF3O2
Molecular Weight: 207.99 g/mol
Purity: 91
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2130860-46-5 |
---|---|
Molecular Formula | C8H12BF3O2 |
Molecular Weight | 207.99 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C8H12BF3O2/c1-7(2)8(3,4)14-9(13-7)5(10)6(11)12/h1-4H3 |
Standard InChI Key | IARJWUZJQHTUFJ-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C(F)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s molecular formula is C₈H₁₂BF₃O₂, with a molecular weight of 207.99 g/mol . Its core structure consists of a 1,3,2-dioxaborolane ring—a five-membered heterocycle containing two oxygen atoms and one boron atom—substituted with four methyl groups at the 4,4,5,5 positions. The boron atom is further bonded to a 1,2,2-trifluoroethenyl group, introducing significant electronegativity and steric bulk (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2130860-46-5 |
Molecular Formula | C₈H₁₂BF₃O₂ |
Molecular Weight | 207.99 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The absence of reported density, boiling, and melting points underscores the need for further experimental characterization .
Electronic and Steric Effects
The trifluoroethenyl group imposes strong electron-withdrawing effects via its three fluorine atoms, which polarize the boron center and enhance its electrophilicity. Concurrently, the tetramethyl-substituted dioxaborolane ring provides steric protection, potentially stabilizing the boron atom against hydrolysis—a common limitation of boronic acid derivatives . This balance of electronic activation and steric shielding positions the compound as a promising reagent in cross-coupling reactions.
Synthetic Methodologies
General Strategies for Dioxaborolane Synthesis
While direct synthetic routes to 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane remain undocumented in available literature, analogous compounds suggest plausible pathways:
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Borylation of Trifluoroethenyl Precursors
Palladium-catalyzed Miyaura borylation—a standard method for synthesizing aryl- and alkenylboronates—could be adapted. For example, reacting 1,2,2-trifluoroethylene with bis(pinacolato)diboron in the presence of a palladium catalyst might yield the target compound . -
Ring-Closing Approaches
Condensation of boronic acids with diols under dehydrating conditions is a classical route to dioxaborolanes. Applying this method to a trifluoroethenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) could generate the desired structure .
Table 2: Hypothetical Reaction Conditions
Parameter | Optimized Value |
---|---|
Catalyst | Pd(dppf)Cl₂ |
Solvent | Tetrahydrofuran (THF) |
Temperature | 80–100°C |
Reaction Time | 12–24 hours |
Challenges in Purification
Like many organoboron compounds, this dioxaborolane may require stringent anhydrous conditions during isolation. Techniques such as column chromatography over silica gel or recrystallization from nonpolar solvents (e.g., hexane/ethyl acetate mixtures) could be employed to achieve high purity .
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound’s boron center is primed for participation in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between its trifluoroethenyl group and aromatic or alkenyl halides. Such reactions are pivotal in synthesizing fluorinated organic compounds, which are increasingly sought after in pharmaceuticals and agrochemicals .
Case Study: Hypothetical Fluorinated Polymer Synthesis
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Monomer Preparation
Coupling 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane with a diiodobenzene derivative could yield a fluorinated biphenyl monomer. -
Polymerization
Subsequent transition-metal-catalyzed polymerization might produce poly(fluorinated arylene vinylene) polymers with enhanced thermal stability and dielectric properties.
Fluorination Reagent
The trifluoroethenyl group could act as a fluorine source in radical or nucleophilic fluorination reactions, though this application remains speculative without experimental validation.
Future Research Directions
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Physicochemical Characterization
Experimental determination of melting/boiling points, solubility, and stability under varying pH conditions. -
Catalytic Applications
Exploration of asymmetric catalysis using chiral derivatives of the dioxaborolane scaffold. -
Materials Science Integration Development of boron-doped fluoropolymers for use in battery electrolytes or OLEDs.
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